N,N-Dimethyl-1-(3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride(1:x)
Overview
Description
N,N-Dimethyl-1-(3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride(1:x) is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, an oxadiazole ring, and a dimethylamino group. It is commonly used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride(1:x) typically involves multiple steps. One common method includes the following steps:
Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride(1:x) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, suitable solvents, and sometimes catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the indole and oxadiazole rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with different substituents replacing the dimethylamino group.
Scientific Research Applications
N,N-Dimethyl-1-(3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride(1:x) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride(1:x) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(3-(1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- N,N-Dimethyl-1-(3-(1-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- N,N-Dimethyl-1-(3-(1-methyl-1H-indol-3-yl)-1,2,4-thiadiazol-5-yl)methanamine hydrochloride
Uniqueness
N,N-Dimethyl-1-(3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride(1:x) is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of an indole ring, an oxadiazole ring, and a dimethylamino group makes it a versatile compound with diverse applications.
This article provides a comprehensive overview of N,N-Dimethyl-1-(3-(1-methyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride(1:x), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N,N-dimethyl-1-[3-(1-methylindol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O.ClH/c1-17(2)9-13-15-14(16-19-13)11-8-18(3)12-7-5-4-6-10(11)12;/h4-8H,9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQRZBRYMWVSMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NOC(=N3)CN(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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